molecular formula C17H19NO5S B2488065 Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333446-35-8

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2488065
CAS No.: 333446-35-8
M. Wt: 349.4
InChI Key: CTALVXQMKOBPAE-UHFFFAOYSA-N
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Description

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a methylphenylsulfonyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Formation of the Glycinate Moiety: This can be achieved by reacting glycine with methanol in the presence of an acid catalyst to form methyl glycinate.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3-methoxyphenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.

Scientific Research Applications

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-methoxyphenyl)glycinate
  • Methyl N-[(4-methylphenyl)sulfonyl]glycinate
  • Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Uniqueness

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

methyl 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-7-9-16(10-8-13)24(20,21)18(12-17(19)23-3)14-5-4-6-15(11-14)22-2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTALVXQMKOBPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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